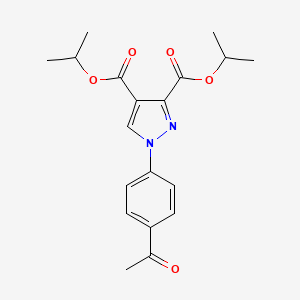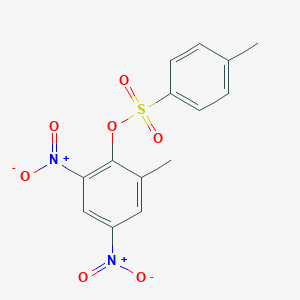
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H10N2O7S. It is known for its unique chemical structure, which includes both nitro and sulfonate groups. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2,4-dinitrophenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the sulfonate group.
Oxidation and Reduction: While less common, the nitro groups in the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react with the sulfonate group in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Applications De Recherche Scientifique
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions. The sulfonate group acts as an electrophile, attracting nucleophiles to form new chemical bonds . The nitro groups can also participate in redox reactions, altering the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but lacks the methyl group at the 2-position.
2,4-Dinitrophenyl 4-ethylbenzenesulfonate: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity and stability properties. Its specific structure allows for targeted applications in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C14H12N2O7S |
|---|---|
Poids moléculaire |
352.32 g/mol |
Nom IUPAC |
(2-methyl-4,6-dinitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12N2O7S/c1-9-3-5-12(6-4-9)24(21,22)23-14-10(2)7-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3 |
Clé InChI |
TZISYEQTDNULQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




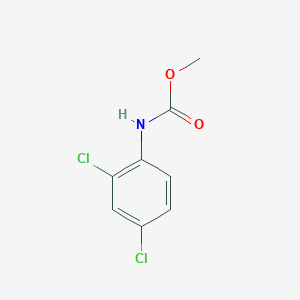


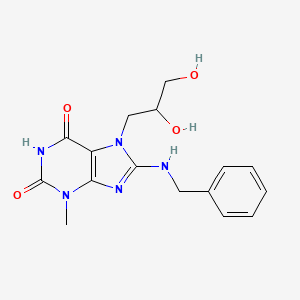

![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
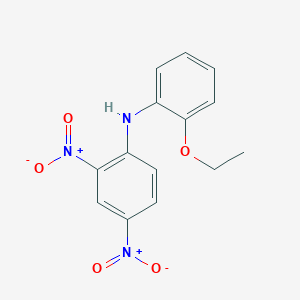
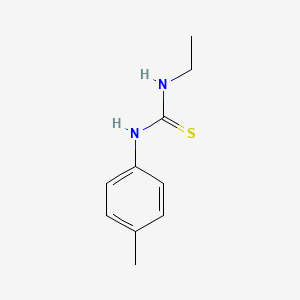
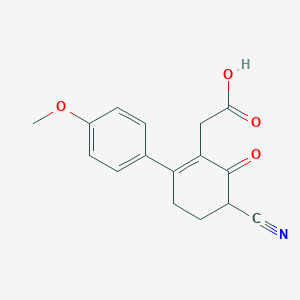
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
